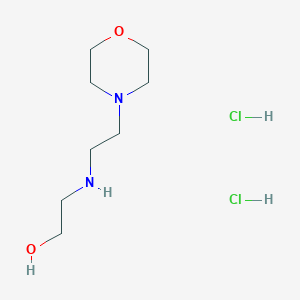
2-((2-Morpholinoethyl)amino)ethanol dihydrochloride
説明
“2-((2-Morpholinoethyl)amino)ethanol dihydrochloride” is a chemical compound with the CAS Number: 1993030-46-8 . It has a molecular weight of 247.16 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-{[2-(4-morpholinyl)ethyl]amino}ethanol dihydrochloride . The InChI code is 1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis of Morpholines
Morpholines are crucial scaffolds in pharmaceuticals, showcasing the broad utility of "2-((2-Morpholinoethyl)amino)ethanol dihydrochloride" in organic synthesis. Fritz et al. (2011) demonstrated its application in the formal synthesis of the antidepressant drug (S,S)-reboxetine by converting 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups (Fritz et al., 2011). Similarly, Leathen et al. (2009) developed a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, emphasizing the strategic importance of this compound in creating complex morpholine derivatives (Leathen et al., 2009).
Heterocyclic Compound Synthesis
The molecule serves as a versatile intermediate in the synthesis of heterocyclic compounds, important in drug development and materials science. Pandey et al. (2012) highlighted its use in synthesizing dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a designer substrate for constructing heterocyclic scaffolds, demonstrating its capability to create valuable chemical entities (Pandey et al., 2012).
Catalysis and Enantioselective Synthesis
It finds application in catalysis and enantioselective synthesis, showcasing its potential in creating chirally pure compounds crucial for pharmaceutical applications. Nugent (2002) illustrated its role in promoting the enantioselective addition of diethylzinc to aldehydes, achieving up to 99% enantiomeric excess, underscoring its significance in asymmetric synthesis (Nugent, 2002).
Advanced Material Development
Its utility extends to the development of advanced materials, such as hybrid gels for biomedical applications. Nam et al. (2010) discussed its involvement in preparing collagen/phospholipid polymer hybrid gels, highlighting its potential in tissue engineering and regenerative medicine (Nam et al., 2010).
Antitumor Activity
Exploring its pharmacological potential, Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides with "2-((2-Morpholinoethyl)amino)ethanol dihydrochloride" and tested them for antitumor activity, demonstrating its relevance in developing new therapeutic agents (Isakhanyan et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(2-morpholin-4-ylethylamino)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.2ClH/c11-6-2-9-1-3-10-4-7-12-8-5-10;;/h9,11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPPPCGWQOCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Morpholinoethyl)amino)ethanol dihydrochloride | |
CAS RN |
34750-64-6 | |
| Record name | 2-{[2-(morpholin-4-yl)ethyl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)



![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)






![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)